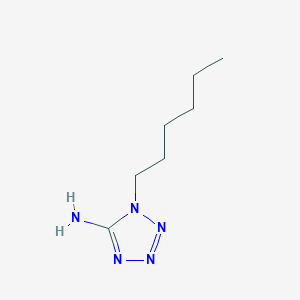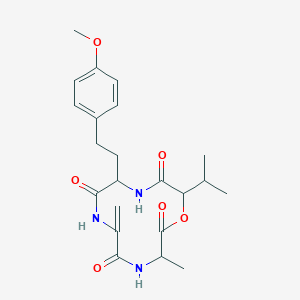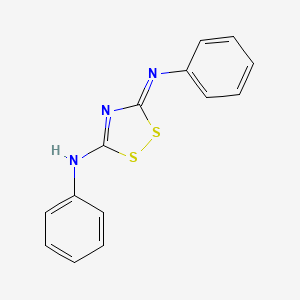
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms. This compound is known for its stability and reactivity, making it a valuable substance in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the reaction of a suitable diene with sulfur dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or disulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile. Typical reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential as an antioxidant, protecting cells from oxidative damage.
Medicine: Research is ongoing into its use as a therapeutic agent for conditions involving oxidative stress.
Industry: It is utilized as a stabilizer in polymer production and as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism by which 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions, neutralizing reactive oxygen species and protecting biological molecules from oxidative damage. The compound’s sulfur atoms play a crucial role in its reactivity, forming stable intermediates during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiabicyclo(2.2.2)octane: Similar in structure but lacks the lambda(4) designation, affecting its reactivity.
1,4-Diazabicyclo(2.2.2)octane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
1,4-Dioxabicyclo(2.2.2)octane: Contains oxygen atoms, making it more suitable for different types of reactions compared to sulfur-containing analogs.
Uniqueness: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane is unique due to its sulfur atoms, which confer distinct redox properties and reactivity patterns. This makes it particularly valuable in applications requiring strong nucleophiles or antioxidants.
Eigenschaften
CAS-Nummer |
5344-51-4 |
|---|---|
Molekularformel |
C6H12S2+2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
1,4-dithioniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12S2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/q+2 |
InChI-Schlüssel |
PGGPTOJSPHDALQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[S+]2CC[S+]1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
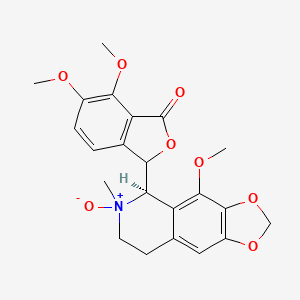
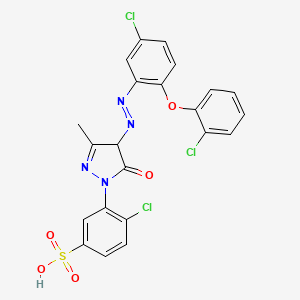



![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
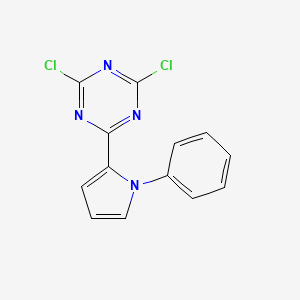
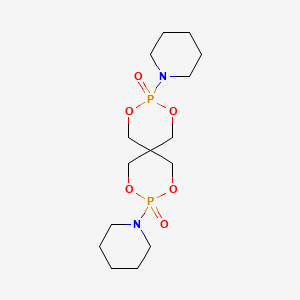
![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
